molecular formula C8H10BrNO B3267086 2-(Bromomethyl)-6-(methoxymethyl)pyridine CAS No. 442910-27-2

2-(Bromomethyl)-6-(methoxymethyl)pyridine

Cat. No.: B3267086
CAS No.: 442910-27-2
M. Wt: 216.07 g/mol
InChI Key: GDDPRFKAYMZZEA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(methoxymethyl)pyridine (CAS 442910-27-2) is a versatile pyridine derivative of high value in chemical research and development . With the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol, this compound features both a bromomethyl group and a methoxymethyl group on its pyridine ring . This bifunctional structure makes it a valuable bifunctional scaffold and intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its primary research application lies in its role as a key building block in medicinal chemistry and drug discovery, where it can be used to create potential pharmacologically active compounds. The bromomethyl group is a reactive site amenable to nucleophilic substitution reactions, allowing for the introduction of the pyridine moiety into larger molecular frameworks. Concurrently, the methoxymethyl group can serve as a protected form of a hydroxymethyl group, offering strategic synthetic utility for further functionalization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the compound under cold-chain conditions .

Properties

IUPAC Name

2-(bromomethyl)-6-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPRFKAYMZZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromomethyl 6 Methoxymethyl Pyridine

Precursor Selection and Design for Regioselective Functionalization

The efficient synthesis of the target compound hinges on the strategic selection of a starting material and a synthetic route that allows for the distinct functionalization of the 2- and 6-positions of the pyridine (B92270) ring. The most common and logical precursor for this synthesis is 2,6-lutidine (2,6-dimethylpyridine) due to the presence of two reactive methyl groups at the desired positions. The core challenge lies in selectively transforming one methyl group into a bromomethyl group and the other into a methoxymethyl group.

A direct, one-pot transformation is not feasible. Therefore, a sequential approach is necessary. The synthetic design must consider the reactivity of the intermediates. The most viable strategy involves first converting one of the methyl groups of 2,6-lutidine into a methoxymethyl group to form the intermediate 2-(methoxymethyl)-6-methylpyridine (B3178486). uni.lu This intermediate is then subjected to a selective bromination reaction on the remaining methyl group. This order is crucial because attempting to brominate first would yield 2-(bromomethyl)-6-methylpyridine, and subsequent attempts to create the methoxymethyl ether would likely result in nucleophilic substitution at the highly reactive bromomethyl position.

The introduction of the bromomethyl group onto the pyridine ring, specifically at a methyl substituent, is achieved via a free radical substitution reaction. This type of reaction, often referred to as a Wohl-Ziegler bromination, is highly selective for the benzylic-like position of the alkylpyridine. daneshyari.comorganic-chemistry.org The most common and effective method utilizes N-Bromosuccinimide (NBS) as the bromine source. daneshyari.com NBS is favored because it provides a low, constant concentration of bromine during the reaction, which helps to minimize side reactions like electrophilic addition to the pyridine ring. organic-chemistry.org The reaction requires a radical initiator to start the chain reaction.

The methoxymethyl group is typically installed prior to the bromination step. The synthesis of the key intermediate, 2-(methoxymethyl)-6-methylpyridine, can be envisioned through a two-step process starting from 2,6-lutidine. First, one of the methyl groups is selectively oxidized to a hydroxymethyl group, yielding (6-methylpyridin-2-yl)methanol. This alcohol can then be converted to the corresponding methyl ether via a Williamson ether synthesis. This involves deprotonating the alcohol with a suitable base to form an alkoxide, which then reacts with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to form the desired 2-(methoxymethyl)-6-methylpyridine.

Detailed Reaction Pathways and Optimized Conditions

The final and key step in the synthesis of 2-(bromomethyl)-6-(methoxymethyl)pyridine is the radical bromination of the 2-(methoxymethyl)-6-methylpyridine precursor.

Radical bromination is the method of choice for converting the methyl group of 2-(methoxymethyl)-6-methylpyridine into the target bromomethyl group. The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source.

The combination of N-Bromosuccinimide (NBS) and a radical initiator is the standard for this transformation. daneshyari.com

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions. daneshyari.com Its use is advantageous because the byproduct, succinimide (B58015), is often insoluble in the reaction solvent and can be easily filtered off. daneshyari.com This helps to drive the reaction forward and simplifies purification. The amount of NBS used is typically stoichiometric (1.0 to 1.1 equivalents) to ensure complete monobromination while minimizing the formation of dibrominated byproducts.

Initiators: The reaction requires initiation, which can be achieved either through UV light or, more commonly, with a chemical radical initiator. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most frequently used initiators. daneshyari.comgoogle.com These molecules decompose upon heating to generate free radicals, which then initiate the bromination chain reaction. The amount of initiator is catalytic, typically ranging from 0.01 to 0.2 equivalents relative to the substrate. google.com

The reaction is typically performed by refluxing a solution of the substrate, NBS, and the initiator in an appropriate solvent.

The choice of solvent is critical for the success of radical bromination reactions. canada.ca

Solvent Selection: The ideal solvent should be inert to the reaction conditions (i.e., not react with radicals or bromine). Carbon tetrachloride (CCl₄) has historically been the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to facilitate the reaction, in part because the succinimide byproduct is insoluble in it. organic-chemistry.org However, due to its toxicity and environmental concerns, other solvents like chlorobenzene, acetonitrile, or cyclohexane (B81311) are now more commonly used. organic-chemistry.orgresearchgate.net The solvent's polarity can influence the reaction kinetics and selectivity, although radical reactions are generally considered less sensitive to solvent effects than ionic reactions. canada.ca

Parameter Optimization: Key parameters to optimize include temperature and reaction time. The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator (e.g., AIBN in CCl₄ or chlorobenzene). Reaction times can vary from a few hours to over 20 hours, and progress is often monitored by techniques like TLC or GC to determine when the starting material has been consumed. google.com Careful control of the reaction time is necessary to maximize the yield of the desired monobrominated product and prevent the formation of over-brominated species.

Data on Radical Bromination of Alkyl Pyridines

The following table summarizes typical conditions used for the radical bromination of alkyl pyridines, which are analogous to the synthesis of this compound.

SubstrateBrominating Agent (Equivalents)Initiator (mol%)SolventTemperatureTime (h)ProductRef
2-Methyl-6-(acetylamino)pyridineNBS (1.2)Benzoyl Peroxide (3)CCl₄Reflux52-Bromomethyl-6-(acetylamino)pyridine researchgate.net
2,6-LutidineNBS (1.0)Benzoyl PeroxideCCl₄Reflux-2-(Bromomethyl)-6-methylpyridine researchgate.net
General Alkyl PyridineDBDMH (0.4-1.1)AIBN or BPO (0.1-20)Chlorobenzene-1-20Brominated Pyridine google.com
General Alkene (Allylic)NBS (1.0)AIBN or UV lightCCl₄Reflux-Allylic Bromide daneshyari.comorganic-chemistry.org

Nucleophilic Substitution for Alkoxy Pyridine Formation

A key step in the synthesis of this compound is the formation of the methoxymethyl ether linkage on the pyridine ring. This is typically achieved through a nucleophilic substitution reaction.

The synthesis often commences from a precursor such as 2,6-bis(chloromethyl)pyridine (B1207206) or a related di-substituted pyridine with suitable leaving groups. Sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) is a commonly employed reagent for this transformation. pearson.com The methoxide ion, a potent nucleophile, displaces one of the leaving groups (e.g., chloride) to form the methoxymethyl substituent. The reaction is generally carried out under controlled temperature conditions to favor monosubstitution and prevent the formation of the disubstituted product, 2,6-bis(methoxymethyl)pyridine.

The choice of solvent is crucial, with methanol being the conventional option as it is the conjugate acid of the nucleophile and helps to solvate the methoxide ion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the monosubstituted product.

The nucleophilic aromatic substitution (SNAr) on the pyridine ring is a well-established reaction mechanism. wikipedia.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. youtube.com This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom through resonance. stackexchange.comechemi.com

The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org The nucleophile, in this case, the methoxide ion, attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, a significant stabilizing factor. stackexchange.comechemi.com The subsequent elimination of the leaving group restores the aromaticity of the pyridine ring, yielding the substituted product. The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of the substitution reaction. stackexchange.comresearchgate.net

Conversion of Hydroxymethyl to Bromomethyl Functionality

Following the formation of the methoxymethyl group, the next critical step is the conversion of the remaining functional group, typically a hydroxymethyl group, into the desired bromomethyl group.

A common precursor for this step is 2-(hydroxymethyl)-6-(methoxymethyl)pyridine. This intermediate can be selectively brominated using various halogenating agents. Phosphorus tribromide (PBr₃) is a frequently used reagent for converting primary and secondary alcohols to alkyl bromides. byjus.comcommonorganicchemistry.com The reaction with PBr₃ typically proceeds via an SN2 mechanism, which involves the inversion of stereochemistry if the carbon center is chiral. byjus.comchemistrysteps.com This method is often preferred over using hydrobromic acid (HBr) as it minimizes the risk of carbocation rearrangements. stackexchange.commasterorganicchemistry.com

Another common brominating agent is N-bromosuccinimide (NBS), often used in the presence of a radical initiator like dibenzoyl peroxide for the bromination of benzylic positions. beilstein-journals.org The reaction conditions, including the choice of solvent (e.g., carbon tetrachloride) and temperature, are critical for achieving high yields and selectivity. beilstein-journals.org

The table below summarizes common halogenating reagents used for this conversion.

ReagentTypical ConditionsMechanismKey Considerations
Phosphorus Tribromide (PBr₃) Often used in a suitable solvent like diethyl ether or THF.SN2Good for primary and secondary alcohols; avoids rearrangements. byjus.comchemistrysteps.com
Hydrobromic Acid (HBr) Aqueous solution, often with heating.Can proceed via SN1 or SN2.Risk of carbocation rearrangements, especially for secondary alcohols. stackexchange.com
N-Bromosuccinimide (NBS) Typically with a radical initiator (e.g., AIBN, dibenzoyl peroxide) in a non-polar solvent like CCl₄.Free radicalSelective for allylic and benzylic positions. beilstein-journals.org

Multi-step Synthetic Sequences and Convergent Approaches

In a linear synthesis , the pyridine core is sequentially functionalized. For instance, starting from pyridine-2,6-dicarboxylic acid, one could first reduce both carboxylic acid groups to hydroxymethyl groups, followed by selective monobromination and then etherification of the remaining hydroxymethyl group. rsc.orgmdpi.com However, controlling the selectivity in each step can be challenging.

The choice between a linear and convergent strategy depends on the availability of starting materials, the efficiency of individual reactions, and the ease of purification of intermediates.

Purification Strategies for High-Purity Research Applications

Obtaining high-purity this compound is essential for its use in research, particularly in applications like the synthesis of pharmaceuticals or materials where impurities can significantly affect the outcome. nih.gov Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, by-products, and other impurities. beilstein-journals.org The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system (a mixture of solvents with varying polarities) is critical for achieving good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. nih.gov This technique relies on the difference in solubility of the product and impurities at different temperatures.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. researchgate.net The pH of the aqueous phase may need to be adjusted to ensure the pyridine derivative remains in the organic layer. researchgate.net

Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Considerations for Scalable Laboratory Synthesis

The scalable laboratory synthesis of this compound can be strategically approached through a multi-step pathway commencing with readily available starting materials. A practical and economically viable route involves the initial synthesis of a key intermediate, 2-methyl-6-(hydroxymethyl)pyridine, followed by sequential etherification and bromination. This approach allows for controlled transformations at each stage, facilitating purification and maximizing yield on a larger scale.

The synthetic sequence begins with the Friedel-Crafts acylation of 2-picoline to produce 2-methyl-6-acetylpyridine. This is a well-established industrial reaction. google.com The subsequent reduction of the acetyl group furnishes the crucial alcohol intermediate, 2-methyl-6-(hydroxymethyl)pyridine. The final steps involve the formation of the methoxy (B1213986) ether and the selective radical bromination of the remaining methyl group.

Step 1: Synthesis of 2-methyl-6-acetylpyridine

For a scalable synthesis, the Friedel-Crafts acylation of 2-picoline is a robust initial step. This reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. For industrial-scale production, the choice of catalyst and solvent is critical for managing reaction exotherms and simplifying work-up procedures. google.com

Parameter Condition Notes on Scalability
Starting Material 2-PicolineReadily available and cost-effective bulk chemical.
Acylating Agent Acetic AnhydrideGenerally preferred over acetyl chloride for larger scale due to lower cost and easier handling.
Catalyst Aluminum chloride (AlCl₃)A common and effective Lewis acid catalyst. Careful control of stoichiometry is needed to avoid side reactions.
Solvent Toluene or similar inert high-boiling solventFacilitates temperature control and can be recovered and recycled.
Temperature 50-100 °CThe reaction is exothermic; gradual addition of reactants and efficient cooling are necessary to maintain this range.
Reaction Time 5-10 hoursMonitoring by techniques like HPLC is crucial to determine reaction completion and minimize byproduct formation.
Work-up Quenching with water/ice, followed by extractionRequires appropriately sized vessels and a robust extraction and phase separation protocol.

Step 2: Reduction of 2-methyl-6-acetylpyridine to 2-methyl-6-(hydroxymethyl)pyridine

The reduction of the ketone functionality in 2-methyl-6-acetylpyridine to the corresponding alcohol is a critical transformation. For scalable synthesis, catalytic hydrogenation or the use of hydride reducing agents are common methods. google.com

Parameter Condition Notes on Scalability
Starting Material 2-methyl-6-acetylpyridineThe crude product from the previous step can often be used directly after a simple work-up.
Reducing Agent Sodium Borohydride (NaBH₄)A cost-effective and safe reducing agent for kilogram-scale synthesis.
Solvent Methanol or EthanolCommon alcoholic solvents that are effective for this reduction and are easily removed.
Temperature 0-25 °CThe reaction is typically exothermic upon addition of the reducing agent, requiring initial cooling.
Reaction Time 2-6 hoursThe reaction progress can be conveniently monitored by TLC or LC-MS.
Work-up Quenching with a weak acid, followed by extractionStandard work-up protocol that is amenable to large-scale operations.

Step 3: Synthesis of this compound

This final stage involves two key transformations: the formation of the methoxymethyl ether and the bromination of the methyl group.

3a. Etherification of 2-methyl-6-(hydroxymethyl)pyridine

The conversion of the hydroxyl group to a methoxy ether can be achieved through a Williamson ether synthesis. This involves deprotonation of the alcohol followed by reaction with a methylating agent.

Parameter Condition Notes on Scalability
Starting Material 2-methyl-6-(hydroxymethyl)pyridineThe purified product from the reduction step.
Base Sodium Hydride (NaH)A strong base suitable for complete deprotonation. Handling of NaH requires specific safety precautions on a large scale.
Methylating Agent Methyl Iodide or Dimethyl SulfateDimethyl sulfate is often more cost-effective for large-scale reactions but is more toxic and requires careful handling.
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous conditions are crucial for the success of this reaction.
Temperature 0 °C to room temperatureThe reaction is typically controlled at a low temperature initially and then allowed to warm.
Work-up Quenching with water, followed by extraction and purificationPurification by column chromatography may be necessary, which can be a bottleneck in scaling up. Distillation under reduced pressure could be an alternative for the purified product.

3b. Radical Bromination of 2-methyl-6-(methoxymethyl)pyridine

The final step is the selective bromination of the methyl group at the 2-position of the pyridine ring. Radical bromination using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is the method of choice for this transformation on a larger scale. google.com The use of a radical initiator is essential for reaction efficiency.

Parameter Condition Notes on Scalability
Starting Material 2-methyl-6-(methoxymethyl)pyridineThe product from the etherification step.
Brominating Agent N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)DBDMH is often considered safer and more efficient for large-scale brominations. google.com
Radical Initiator Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideAIBN is a common choice. The amount used is catalytic.
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileCCl₄ is a traditional solvent for these reactions but is being phased out due to environmental concerns. Acetonitrile is a more acceptable alternative.
Temperature RefluxThe reaction is initiated by heating to the decomposition temperature of the radical initiator.
Work-up Filtration of succinimide byproduct, followed by washing and solvent removalThe work-up is generally straightforward. The crude product may require purification by chromatography or recrystallization.

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 6 Methoxymethyl Pyridine

Reactivity of the Bromomethyl Group

The bromomethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic bromide, exhibiting enhanced reactivity in nucleophilic substitution reactions due to the ability of the pyridine ring to stabilize the transition state. This section will detail the various reaction pathways this functional group can undergo.

Nucleophilic Substitution Reactions (SN2)

The primary mode of reactivity for the bromomethyl group in 2-(bromomethyl)-6-(methoxymethyl)pyridine is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single step.

A wide array of nucleophiles can effectively displace the bromide ion, leading to the formation of a diverse range of substituted pyridine derivatives.

Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted aminomethylpyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction with a primary amine, such as methylamine, would yield 2-((methylamino)methyl)-6-(methoxymethyl)pyridine.

Thiols: Thiolates, generated from thiols by deprotonation with a base, are excellent nucleophiles for this transformation. The reaction with a thiol, such as thiophenol, in the presence of a base like sodium hydroxide, would produce 2-((phenylthio)methyl)-6-(methoxymethyl)pyridine.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), react to form the corresponding ether derivatives. The reaction with sodium methoxide would result in the formation of 2,6-bis(methoxymethyl)pyridine.

The table below summarizes the expected products from the SN2 reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct
Primary AmineMethylamine (CH₃NH₂)2-((Methylamino)methyl)-6-(methoxymethyl)pyridine
Secondary AmineDimethylamine ((CH₃)₂NH)2-(((Dimethylamino)methyl)-6-(methoxymethyl)pyridine
ThiolThiophenol (C₆H₅SH)2-((Phenylthio)methyl)-6-(methoxymethyl)pyridine
AlkoxideSodium Methoxide (NaOCH₃)2,6-Bis(methoxymethyl)pyridine

This table is illustrative and represents the expected products based on general principles of SN2 reactions.

Stereochemistry: When the substitution reaction occurs at a chiral center, SN2 reactions are known to proceed with an inversion of stereochemistry. This is a direct consequence of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comlibretexts.org While the carbon of the bromomethyl group in this compound is not a stereocenter itself, understanding this principle is crucial when designing syntheses with related chiral substrates.

Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric hindrance around the reaction center. In the case of this compound, the presence of the methoxymethyl group at the adjacent 6-position can influence the accessibility of the electrophilic carbon to the incoming nucleophile. While the methoxymethyl group is not exceptionally bulky, its presence can lead to a moderate decrease in the reaction rate compared to an unsubstituted 2-(bromomethyl)pyridine (B1332372). The size of the incoming nucleophile also plays a significant role; bulkier nucleophiles will experience greater steric repulsion, leading to slower reaction rates.

Elimination Reactions to Form Exocyclic Double Bonds

Under strongly basic conditions, particularly with sterically hindered bases such as potassium tert-butoxide, an elimination reaction (E2) can compete with the SN2 pathway. docbrown.info This reaction involves the abstraction of a proton from the carbon of the bromomethyl group by the base, with the simultaneous expulsion of the bromide ion, leading to the formation of an exocyclic double bond. The product of such a reaction would be 2-methylene-6-(methoxymethyl)-1,2-dihydropyridine. researchgate.netresearchgate.netorganic-chemistry.org The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the reaction temperature, and the solvent.

Radical Reactions and Reductive Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of heat or light, or in the presence of a radical initiator, to form a pyridyl-stabilized radical. pressbooks.publibretexts.orgwikipedia.org This radical intermediate can then participate in various radical chain reactions. nih.govlibretexts.orgkhanacademy.orgyoutube.comyoutube.com

Reductive transformations of the bromomethyl group can also be achieved. For example, catalytic hydrogenation using a palladium catalyst can lead to the reduction of the C-Br bond to a C-H bond, yielding 2-methyl-6-(methoxymethyl)pyridine. Other reducing agents can also be employed for this dehalogenation.

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group is generally considered a stable ether and often functions as a protecting group for alcohols. bath.ac.ukwikipedia.org In the context of this compound, this group is relatively unreactive under the conditions typically employed for the modification of the bromomethyl group, such as nucleophilic substitutions with amines or thiols.

However, the methoxymethyl ether can be cleaved under acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Treatment with strong acids like hydrobromic acid or hydroiodic acid can lead to the cleavage of the ether linkage, resulting in the formation of 6-(hydroxymethyl)-2-(bromomethyl)pyridine. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Lewis acids can also facilitate the cleavage of methoxymethyl ethers. nih.govnih.govsemanticscholar.orgresearchgate.net

Deprotection and Cleavage Strategies

The methoxymethyl (MOM) ether in this compound can be cleaved under various conditions to reveal the corresponding alcohol, 2-(Bromomethyl)-6-(hydroxymethyl)pyridine. As an acetal, the MOM group is susceptible to acid-catalyzed hydrolysis. eurekaselect.com Common methods involve treatment with mineral acids, such as hydrochloric acid, often in a protic solvent like methanol (B129727) or a mixture of tetrahydrofuran and water. eurekaselect.comwikipedia.org

Lewis acids, such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH), have also been shown to be effective for the rapid and selective deprotection of MOM ethers. nih.gov Another mild and highly chemoselective method employs a combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triethylsilyl trifluoromethanesulfonate (TESOTf) with 2,2'-bipyridyl. nih.gov This approach is notable for its ability to tolerate other sensitive functional groups.

Table 1: Common Deprotection Strategies for Methoxymethyl (MOM) Ethers

Reagent(s)Solvent(s)General Conditions
Hydrochloric Acid (HCl)Methanol or THF/WaterRoom temperature to reflux
p-Toluenesulfonic acid (pTSA)Solvent-freeRoom temperature
Zinc Bromide (ZnBr₂) / n-Propylthiol (n-PrSH)DichloromethaneRoom temperature, rapid
TMSOTf or TESOTf / 2,2'-BipyridylAcetonitrile0 °C to room temperature

Conversion to Other Oxygen-Containing Functionalities (e.g., Hydroxymethyl, Aldehyde)

The bromomethyl group is a key site for synthetic transformations, readily undergoing nucleophilic substitution reactions. Conversion to the corresponding hydroxymethyl group to yield 2-(Hydroxymethyl)-6-(methoxymethyl)pyridine can be achieved through several methods. A common approach involves reaction with a hydroxide source, such as aqueous sodium hydroxide. researchgate.net Alternatively, displacement of the bromide with acetate, followed by hydrolysis of the resulting ester, provides a high-yielding route to the alcohol. researchgate.net

Oxidation of the bromomethyl group directly to an aldehyde is a more challenging transformation that often proceeds via the alcohol intermediate. The direct conversion of benzylic halides to aldehydes can be achieved using reagents like dimethyl sulfoxide (DMSO) under the Kornblum oxidation conditions. More commonly, the alcohol, 2-(Hydroxymethyl)-6-(methoxymethyl)pyridine, would first be synthesized and then oxidized to the corresponding aldehyde, 2-Formyl-6-(methoxymethyl)pyridine. A variety of oxidizing agents are available for this purpose, including manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations, which are known for their mild conditions and high yields.

Reactivity of the Pyridine Nucleus

The pyridine ring itself is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles. The presence of two substituents at the 2- and 6-positions also introduces steric and electronic effects that influence its chemical behavior.

Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org The nitrogen can also be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. When such reactions do occur, they typically proceed at the 3- and 5-positions (meta to the nitrogen).

A common strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the corresponding pyridine N-oxide. rsc.orgscripps.edu The N-oxide group is electron-donating, activating the ring, particularly at the 4-position, and to a lesser extent, the 2- and 6-positions, towards electrophilic attack. rsc.orgyoutube.com Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. For 2,6-disubstituted pyridine N-oxides, electrophilic attack would be directed to the 4-position.

Metalation and Cross-Coupling Precursor Role

The bromine atom on the bromomethyl group provides a handle for various cross-coupling reactions. However, for modifications of the pyridine ring itself, a halogen substituent directly on the ring would be necessary. For instance, a related compound, 2-bromo-6-(methoxymethyl)pyridine, could serve as a precursor for metalation and cross-coupling reactions.

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings, often facilitated by a directing group. In the case of a 2-alkoxy-substituted pyridine, lithiation can be directed to the 3-position. Metal-halogen exchange, for example with a bromopyridine derivative, offers another route to generate a pyridyl organometallic species. These organometallic intermediates can then be reacted with various electrophiles.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely used to form carbon-carbon bonds. A 2-halopyridine derivative can act as the electrophilic partner in these reactions. However, cross-coupling reactions involving 2-substituted pyridines can sometimes be challenging. nih.gov Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported as an effective method for the synthesis of 2-alkylated pyridines. nih.gov

Oxidation and Reduction Chemistry of the Heteroaromatic Ring

The pyridine ring is generally resistant to oxidation. However, as mentioned, oxidation of the nitrogen atom to form the pyridine N-oxide is a common and useful transformation, typically achieved with peracids like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. scripps.edumdpi.com

Reduction of the pyridine ring requires more forcing conditions than for benzene. Catalytic hydrogenation can lead to the corresponding piperidine derivative, although this often requires high pressures and temperatures. Partial reduction to dihydropyridines can also be achieved under specific conditions.

Investigations into Reaction Kinetics and Thermodynamics

There is a lack of specific experimental data in the public domain regarding the reaction kinetics and thermodynamics of this compound. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

The kinetics of the nucleophilic substitution at the bromomethyl group would be expected to follow typical SN2 or SN1 patterns, depending on the nucleophile, solvent, and the stability of the potential benzylic-type carbocation intermediate. The stability of this intermediate would be influenced by the electronic effects of the pyridine ring and the methoxymethyl group.

Thermodynamic data for substituted pyridines and their N-oxides have been a subject of study. For example, the enthalpies of sublimation for various substituted pyridine N-oxides have been determined, providing insight into their solid-state stability and intermolecular forces. researchgate.net Theoretical studies have also been conducted to calculate the thermodynamic properties of substituted pyridines, such as their acidity constants (pKa), which are influenced by the electronic nature of the substituents. researchgate.net These studies provide a framework for estimating the thermodynamic parameters of this compound and its derivatives.

Transition State Analysis and Energy Profiles

General principles of physical organic chemistry suggest that nucleophilic substitution reactions at the bromomethyl group would proceed through a transition state with significant SN2 character. The energy profile of such a reaction would feature a single maximum corresponding to the transition state, where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. The stability of this transition state, and thus the reaction rate, would be influenced by steric and electronic effects of the pyridine ring and the methoxymethyl substituent. However, without specific computational or experimental data for this compound, any detailed description of its energy profiles remains speculative.

Influence of Solvent and Temperature on Reaction Rates

Detailed experimental data on the influence of solvent and temperature on the reaction rates of this compound are not available in the current scientific literature. Therefore, a quantitative analysis, including data tables of rate constants in various solvents or at different temperatures, cannot be provided.

For SN2 reactions, which are anticipated for this substrate, the choice of solvent is crucial. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally expected to accelerate these reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. In contrast, polar protic solvents, like water or ethanol, can solvate the nucleophile through hydrogen bonding, which may decrease the reaction rate.

Applications in Advanced Organic Synthesis As a Molecular Building Block

Construction of Complex Pyridine-Containing Scaffolds

The distinct reactivity of the two exocyclic functional groups on 2-(bromomethyl)-6-(methoxymethyl)pyridine makes it an ideal precursor for creating elaborate pyridine-containing molecules. Chemists can exploit the labile carbon-bromine bond for introducing a wide array of substituents while the methoxymethyl group remains intact, offering a site for potential subsequent modifications.

A primary application of this compound is in the synthesis of polyfunctionalized pyridine (B92270) derivatives through nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the bromomethyl carbon, making it highly susceptible to attack by various nucleophiles. This reaction is a cornerstone for linking the pyridine motif to other molecular fragments.

Research detailed in patent literature demonstrates the utility of this building block in synthesizing complex heterocyclic systems, which are often investigated for their potential applications in pharmaceuticals and agrochemicals. In these syntheses, the bromomethyl group serves as a handle to introduce diverse functionalities. A common strategy involves the reaction of this compound with nitrogen-containing nucleophiles, such as substituted imidazoles and pyrazoles.

For instance, in a typical reaction, the pyridine compound is treated with a heterocyclic amine in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the nucleophile, which then displaces the bromide ion to form a new carbon-nitrogen bond, effectively tethering the two heterocyclic systems via a methylene (B1212753) bridge. The methoxymethyl group is stable under these conditions and does not participate in the reaction, showcasing the selective reactivity of the molecule.

The following interactive data table summarizes representative examples of nucleophilic substitution reactions performed on this compound as described in patent WO2011079076A1.

Interactive Data Table: Synthesis of Polyfunctionalized Pyridines

Nucleophile (Reactant)Reagents & ConditionsProduct
2-methyl-4-nitro-1H-imidazoleK₂CO₃, DMF1-((6-(methoxymethyl)pyridin-2-yl)methyl)-2-methyl-4-nitro-1H-imidazole
4-nitro-1H-pyrazoleK₂CO₃, DMF1-((6-(methoxymethyl)pyridin-2-yl)methyl)-4-nitro-1H-pyrazole
2-methyl-5-nitro-1H-imidazoleK₂CO₃, DMF1-((6-(methoxymethyl)pyridin-2-yl)methyl)-2-methyl-5-nitro-1H-imidazole

These examples underscore a reliable method for elaborating the pyridine core, leading to molecules with increased complexity and diverse functional group arrays.

Annulation reactions involve the formation of a new ring fused to an existing one. While this compound is a valuable building block for linking molecular fragments, its application in annulation reactions to create fused heterocyclic systems is not extensively documented in readily available scientific literature and patents. Such reactions would likely require a different set of functional groups on the pyridine precursor that are specifically designed to participate in intramolecular cyclization to build a new ring onto the pyridine frame.

Role in Macrocyclic and Supramolecular Chemistry

The synthesis of macrocycles and supramolecular structures often relies on building blocks with precisely positioned reactive sites. The bifunctional nature of this compound theoretically makes it a candidate for such applications.

The construction of macrocycles from a single precursor typically requires two reactive functional groups that can be induced to react with a linking reagent or with each other. For this compound, a direct cyclization strategy involving both the bromomethyl and the methoxymethyl groups is not a commonly reported application. The methoxymethyl group is generally unreactive under the conditions used to functionalize the bromomethyl group. A successful cyclization would likely necessitate a multi-step process, beginning with the conversion of the methoxymethyl group into a more reactive functionality before attempting the ring-closing reaction.

Supramolecular chemistry involves the design of molecules that can spontaneously assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding or metal coordination. While pyridine moieties are common components in supramolecular chemistry, the use of this compound as a direct precursor for self-assembling systems is not a focus of the available research literature. The derivatives synthesized from this compound would require further specific functionalization to impart the necessary recognition motifs for self-assembly.

Precursor for Advanced Ligand Synthesis in Organometallic Chemistry

One of the most significant applications of the polyfunctionalized pyridine derivatives synthesized from this compound is their role as precursors to advanced ligands for organometallic chemistry. The pyridine nitrogen atom, combined with other donor atoms in the molecule, can form stable chelate rings with a variety of metal ions.

The synthetic route detailed in section 4.1.1, which links the pyridine core to other nitrogen-containing heterocycles, is a direct pathway to creating potent bidentate and tridentate N-donor ligands. For example, the product formed from the reaction with an imidazole (B134444), 1-((6-(methoxymethyl)pyridin-2-yl)methyl)-1H-imidazole, presents two nitrogen donor atoms—one from the pyridine ring and one from the imidazole ring—held in a conformationally flexible arrangement by the methylene bridge.

These types of "pincer" or "chelating" ligands are of high interest in catalysis, materials science, and bioinorganic chemistry. The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on either the pyridine or the appended heterocycle. The methoxymethyl group at the 6-position of the pyridine ring can sterically and electronically influence the coordination environment around the metal center. Although it is a weaker donor than a hydroxyl or amino group, the oxygen atom of the methoxymethyl group could potentially participate in coordination, further stabilizing the metal complex. The derivatives of this compound thus represent a platform for generating a library of tailored ligands for specific applications in organometallic chemistry.

Article on the Chemical Compound “this compound”

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data and detailed findings for the chemical compound This compound . The search encompassed inquiries into its synthesis, applications in advanced organic synthesis, and its potential roles as a molecular building block.

The investigation sought to gather information for the following specific areas as per the requested outline:

Preparation of Pyridine-Based Chelating Ligands: No specific studies detailing the use of this compound as a precursor for pyridine-based chelating ligands were found. While the broader class of pyridine derivatives is widely used for creating such ligands, research explicitly mentioning this particular compound is not available in the surveyed databases. mdpi.comresearchgate.net

Application in Catalytic Reaction Development: The search did not yield any publications or patents describing the application of this compound in the development of catalytic reactions. Research in catalysis often involves pyridine-containing molecules, but specific data for this compound is absent. nih.gov

Integration into Combinatorial and Automated Synthesis Platforms: There is no available information on the integration or use of this compound as a building block in combinatorial chemistry or automated synthesis platforms. General principles of combinatorial chemistry often utilize diverse building blocks, but the application of this specific compound has not been documented in the available literature. nih.govcuny.edunih.govresearchgate.net

Derivatization for Structure-Reactivity Relationship Studies: No studies focused on the derivatization of this compound for the purpose of investigating structure-reactivity relationships were identified. chemrxiv.org

Advanced Spectroscopic and Structural Characterization in Mechanistic and Synthetic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Complex Reaction Intermediates and Products

¹H and ¹³C NMR spectroscopy are routinely used to monitor the progress of reactions involving 2-(bromomethyl)-6-(methoxymethyl)pyridine and to characterize the resulting products. For instance, in a substitution reaction where the bromine atom is displaced by a nucleophile, NMR can confirm the successful incorporation of the new functional group. The chemical shifts of the methylene (B1212753) protons (CH₂Br) and the adjacent aromatic protons are particularly diagnostic.

Illustrative ¹H NMR Data for a Related Pyridine (B92270) Derivative

Compound Proton Chemical Shift (ppm) Solvent
2,6-Bis(bromomethyl)pyridine (B1268884)H47.74 (triplet)CDCl₃
H3, H57.40 (doublet)CDCl₃
CH₂Br4.56 (singlet)CDCl₃

Dynamic NMR for Conformational and Rotational Barrier Analysis

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and hindered rotation around single bonds. For a molecule like this compound, DNMR could be used to investigate the rotational barriers of the bromomethyl and methoxymethyl groups. At low temperatures, the rotation around the C-C bonds connecting these groups to the pyridine ring might become slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal.

Studies on related bidentate chelate complexes of 2-(dimethoxymethyl)pyridine (B2465107) have utilized DNMR to measure the rates and activation energies of fluxional processes, with Gibbs free energy of activation (ΔG‡) values in the range of 59–85 kJ mol⁻¹. rsc.org These studies often involve one-dimensional bandshape analysis or two-dimensional exchange spectroscopy (EXSY) to quantify the dynamics. rsc.org

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule.

COSY spectra would reveal the coupling between adjacent protons in the pyridine ring.

HSQC spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC spectra would show correlations between protons and carbon atoms over two or three bonds, which is invaluable for confirming the positions of the substituents on the pyridine ring and for assigning quaternary carbon signals.

While a specific 2D NMR analysis for this compound is not published, these techniques are standard for the characterization of novel organic compounds. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) Analysis of Derivatives

Precise Determination of Molecular Geometry and Bond Parameters

SCXRD analysis of a suitable crystalline derivative would yield a detailed picture of the molecular structure. For instance, the analysis of 2,6-bis(bromomethyl)pyridine reveals that the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring and are nearly perpendicular to its plane. nih.gov Similar geometric parameters would be expected for derivatives of this compound, with the analysis providing precise values for all bond lengths and angles.

Illustrative Bond Parameters for a Related Pyridine Derivative

Compound Parameter Value
2,6-Bis(bromomethyl)pyridineC-Br Bond Length~1.95 Å
C-N-C Angle (in ring)~118°
C-C-Br Angle~112°

Note: These are typical values and would be precisely determined for a specific crystal structure.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. rsc.orgrsc.org Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of the material.

In the crystal structure of 2,6-bis(bromomethyl)pyridine, molecules are arranged in stacks along the c-axis, with a centroid-to-centroid distance between neighboring aromatic rings of 3.778(2) Å, indicative of π-π stacking interactions. nih.gov Additionally, a short Br···Br contact of 3.6025(11) Å is observed between inversion-related molecules. nih.gov For a derivative of this compound, one would analyze the crystal packing for similar interactions, as well as for potential C-H···O or C-H···N hydrogen bonds involving the methoxymethyl group and the pyridine nitrogen. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts. iucr.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. This is a significant advantage over low-resolution mass spectrometry, which often cannot distinguish between different formulas that have the same nominal mass. For this compound, the theoretical exact mass of its protonated form ([M+H]⁺) can be calculated and compared against the experimental value to verify its synthesis and purity.

The utility of HRMS is particularly evident in the synthesis of novel compounds where this compound serves as a building block. The reactive bromomethyl group is readily displaced by various nucleophiles, leading to a diverse array of new derivatives. HRMS provides definitive evidence for the formation of these target molecules. For instance, in the synthesis of complex heterocyclic systems like substituted BODIPYs from pyridine precursors, HRMS is routinely used to confirm the identity of the final products. mdpi.com Researchers rely on the agreement between the calculated and observed exact mass to validate the successful incorporation of the pyridine moiety and other substituents. mdpi.com

Table 1: HRMS Data for a Hypothetical Novel Product Synthesized from this compound This table illustrates how HRMS data is used to confirm the identity of a new molecule.

Compound NameMolecular FormulaCalculated Exact Mass ([M+H]⁺)Observed Exact Mass ([M+H]⁺)Error (ppm)
2-((Azidomethyl)-6-(methoxymethyl)pyridineC₈H₁₀N₄O179.0927179.0925-1.1

Beyond final product confirmation, HRMS is a powerful technique for monitoring reaction progress and identifying transient intermediates or undesired byproducts. In syntheses involving halogenated pyridine derivatives, side reactions such as over-substitution or rearrangement can occur. mdpi.com For example, in the synthesis of 2-bromo-6-chloromethylpyridine, the formation of an undesired 2-chloro-6-chloromethylpyridine side product was a concern. mdpi.com By taking aliquots from a reaction mixture at various time points and analyzing them via HRMS, chemists can track the consumption of starting materials and the appearance of both the desired product and any byproducts, each identified by its unique exact mass. This allows for the optimization of reaction conditions (e.g., temperature, reaction time) to maximize the yield of the target compound and minimize impurities.

Table 2: Use of HRMS in Reaction Monitoring for a Substitution Reaction This table demonstrates how HRMS can distinguish between the starting material, the intended product, and a potential byproduct in a reaction mixture.

Compound RoleCompound NameMolecular FormulaCalculated Exact Mass ([M+H]⁺)
Starting MaterialThis compoundC₈H₁₀BrNO216.0019
Expected Product2-(Hydroxymethyl)-6-(methoxymethyl)pyridineC₈H₁₁NO₂154.0863
Potential Byproduct2,6-Bis(methoxymethyl)pyridineC₉H₁₃NO₂168.1019

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond (e.g., C-O, C-H, C=N) absorbing or scattering light at characteristic frequencies. The combined use of IR and Raman spectroscopy offers a more complete picture, as some vibrational modes that are weak or silent in IR may be strong in Raman, and vice versa.

For this compound, vibrational spectroscopy can confirm the presence of all key structural components. Studies on analogous molecules like 2-methoxy-6-methyl pyridine and 2-methoxy-3-(trifluoromethyl) pyridine provide a basis for assigning the expected vibrational frequencies. researchgate.netjocpr.com The C-O-C stretching vibrations of the methoxy (B1213986) group are typically observed in the 1310–1210 cm⁻¹ (asymmetric) and 1050–1010 cm⁻¹ (symmetric) regions. jocpr.com The pyridine ring itself has a series of characteristic stretching and bending vibrations. The C-Br stretching frequency of the bromomethyl group is expected to appear in the lower frequency region of the spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound This table summarizes the expected key IR and Raman spectral bands based on data from analogous substituted pyridines. researchgate.netjocpr.com

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000Observed in both IR and Raman spectra. jocpr.com
C-H Stretch (Aliphatic)-CH₂-Br, -CH₂-O-CH₃3000 - 2850Characteristic of the methyl and methylene groups.
C=C, C=N StretchPyridine Ring1615 - 1400Multiple bands are characteristic of the heteroaromatic ring system. researchgate.net
C-O-C Asymmetric StretchMethoxymethyl Group~1280A strong band expected in the IR spectrum. jocpr.com
C-O-C Symmetric StretchMethoxymethyl Group~1030Often a strong band in the IR spectrum. jocpr.com
Ring Breathing ModePyridine Ring~1040A sharp band often prominent in Raman spectra. jocpr.com
C-Br StretchBromomethyl Group700 - 500Expected in the fingerprint region of the spectrum.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies of Derivatives

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, investigates the electronic transitions within a molecule and provides insights into its chromophoric and fluorophoric properties. The pyridine ring is an aromatic chromophore that exhibits characteristic π-π* and n-π* electronic transitions. researchgate.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring. researchgate.net

While this compound itself is not expected to be highly fluorescent, it serves as a valuable scaffold for constructing more complex molecules with tailored photophysical properties. By reacting it with fluorescent moieties or using it to build larger conjugated systems, a wide range of fluorescent probes and materials can be developed. For example, the introduction of electron-withdrawing or electron-donating groups onto pyridyl-BODIPY dyes, which are highly fluorescent, significantly alters their absorption and emission wavelengths, as well as their fluorescence quantum yields. mdpi.com The study of such derivatives reveals how modifications to the pyridine unit influence the energy of the HOMO and LUMO orbitals, thereby tuning the color and intensity of their fluorescence. mdpi.comnih.gov

Table 4: Hypothetical Photophysical Properties of Derivatives This table illustrates how derivatization of the core structure can lead to new molecules with distinct electronic spectroscopic properties, based on principles observed in similar systems. mdpi.comnih.gov

Derivative StructureKey Chromophore FeatureExpected λmax (abs)Expected λmax (em)Anticipated Quantum Yield (ΦF)
Conjugation with NaphthaleneExtended π-system~320 nm~380 nmModerate
Linkage to a Dansyl groupIntramolecular Charge Transfer (ICT)~340 nm~520 nm (solvent dependent)High
Formation of a BODIPY dyeBoron-dipyrromethene core~500 nm~515 nmVery High

Computational and Theoretical Investigations of 2 Bromomethyl 6 Methoxymethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure and predict reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

While no electronic structure analysis for 2-(Bromomethyl)-6-(methoxymethyl)pyridine is available, a detailed study on the similar compound, 2,6-bis(bromomethyl)pyridine (B1268884) , offers relevant insights. derpharmachemica.comresearchgate.netderpharmachemica.com For this related molecule, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. derpharmachemica.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. derpharmachemica.comyoutube.comyoutube.com

In the DFT study of 2,6-bis(bromomethyl)pyridine using the B3LYP functional and 6-311G(d,p) basis set, the following electronic properties were calculated:

PropertyValue
HOMO Energy-0.26789 a.u.
LUMO Energy-0.06572 a.u.
HOMO-LUMO Energy Gap5.499024 eV
Dipole Moment4.2863 Debye
Table 1: Calculated Electronic Properties of 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. youtube.comyoutube.com For pyridine (B92270) derivatives, the nitrogen atom and the substituted side chains are often key regions of electron density changes. nih.govnih.gov

Reactivity Prediction and Site Selectivity Modeling

The prediction of reactivity and site selectivity relies heavily on the electronic properties derived from quantum chemical calculations. The locations of the HOMO and LUMO density in a molecule like this compound would indicate its nucleophilic and electrophilic centers, respectively. The presence of two different substituents, a bromomethyl and a methoxymethyl group, would create a more complex reactivity profile compared to symmetrically substituted pyridines. The electron-withdrawing nature of the bromine atom and the properties of the methoxymethyl group would influence the electrophilicity and nucleophilicity of the pyridine ring and the benzylic carbons.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method for investigating the properties of molecules, including their geometry, reaction pathways, and thermochemistry. mdpi.comscispace.com

Geometry Optimization and Conformational Analysis

A crucial first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. mdpi.com For 2,6-bis(bromomethyl)pyridine, geometry optimization was performed using the B3LYP/6-311G(d,p) method. derpharmachemica.comresearchgate.netderpharmachemica.com The study determined the optimized bond lengths and angles, providing a detailed structural picture of the molecule in its ground state. derpharmachemica.comresearchgate.net A similar approach would be necessary for this compound to understand its preferred conformation, including the orientation of the bromomethyl and methoxymethyl side chains relative to the pyridine ring. The conformational flexibility of these side chains is a key structural feature. nih.gov

Simulation of Reaction Pathways and Transition States

DFT calculations can be used to model chemical reactions, mapping out the energy changes along a reaction coordinate and identifying the structure of the transition state. This allows for the prediction of reaction mechanisms and kinetics. For a molecule like this compound, this could involve modeling nucleophilic substitution reactions at the bromomethyl group, which is a common reaction for such compounds. Identifying the transition state for such a reaction would provide critical information about the reaction's feasibility and rate.

Calculation of Thermochemical Parameters (e.g., Activation Energies, Enthalpies, Entropies)

From the optimized geometry and vibrational frequency calculations, various thermochemical parameters can be determined. For 2,6-bis(bromomethyl)pyridine, thermodynamic properties such as thermal energy, specific heat capacity, and entropy have been calculated. derpharmachemica.com

ParameterTotalTranslationalRotationalVibrational
E (Thermal) (Kcal/mol) 84.7290.8890.88982.951
CV (cal/mol-kelvin) 34.2872.9812.98128.326
S (cal/mol-kelvin) 107.05242.59932.86831.584
Table 2: Calculated Thermodynamic Properties of 2,6-bis(bromomethyl)pyridine at 298.15 K. derpharmachemica.com

These parameters are vital for understanding the stability and energy of the molecule under different conditions. Similar calculations for this compound would be necessary to fully characterize its thermodynamic profile.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the influence of the surrounding environment, particularly solvents, on the structure and dynamic behavior of a molecule. For this compound, MD simulations can elucidate how solvent molecules interact with the different functional groups—the pyridine ring, the electrophilic bromomethyl group, and the polar methoxymethyl group—and how these interactions dictate its conformational preferences and accessibility for reactions.

Methodology and Research Findings:

In a typical MD simulation, the subject molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, dimethyl sulfoxide). The system's evolution is then tracked over time by solving Newton's equations of motion for every atom. This approach allows for the analysis of both solute-solvent and solvent-solvent interactions. researchgate.net

Studies on related 2,6-disubstituted pyridine compounds demonstrate that the interactions are governed by a combination of forces, including hydrogen bonds, Coulombic forces, and van der Waals forces. nih.govresearchgate.net For this compound, the ether oxygen of the methoxymethyl group and the pyridine nitrogen can act as hydrogen bond acceptors.

Analysis of Solvent Interactions:

A key analytical tool in MD simulations is the Radial Distribution Function (RDF) . The RDF describes how the density of solvent molecules varies as a function of distance from a specific site on the solute molecule. By calculating RDFs for solvent atoms around the bromomethyl and methoxymethyl groups, one can quantify the structure of the solvation shells. For example, analysis of RDFs for similar pyridine derivatives has shown that specific solvent molecules can preferentially adsorb onto crystal faces, influencing crystal growth and morphology. nih.govresearchgate.net The solvation free energy, which can be calculated from simulations, reveals the energetic favorability of the compound's dissolution in different solvents and follows the same trend as experimental solubility. researchgate.net

The dynamic behavior is further understood by calculating the self-diffusion coefficient of solvent molecules near the solute's surface. A lower diffusion coefficient on a particular molecular face indicates stronger solvent binding, which can affect the molecule's reactivity by sterically hindering access to that site. nih.gov

Table 1: Potential Interaction Sites and Forces in MD Simulations of this compound

Molecular GroupPotential Interacting Solvent TypeDominant Interaction Forces
Pyridine NitrogenProtic (e.g., Water, Ethanol)Hydrogen Bonding, Coulombic
Methoxymethyl (Ether O)Protic (e.g., Water, Ethanol)Hydrogen Bonding, van der Waals
Bromomethyl (Br)Polar Aprotic (e.g., DMSO)van der Waals, Coulombic
Aromatic Ring (π-system)Apolar / Polarvan der Waals, π-effects

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These calculations provide a direct link between the molecular structure and its spectral fingerprint, aiding in structural elucidation and characterization.

Methodology and Predicted Data:

The process begins with the optimization of the molecule's ground-state geometry using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.govresearchgate.net Once the minimum energy structure is found, further calculations can predict vibrational (infrared and Raman) and NMR spectra.

Vibrational Spectroscopy (IR and Raman): Harmonic vibrational frequency calculations predict the positions and intensities of IR and Raman bands. nih.govjocpr.com These theoretical spectra are crucial for assigning the experimental bands to specific molecular motions (e.g., stretching, bending, and torsional modes). For this compound, distinct frequencies would be predicted for C-H stretching of the pyridine ring and methylene (B1212753) groups, C-O-C stretching of the methoxymethyl group, and C-Br stretching. Theoretical studies on similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have shown excellent agreement between calculated and experimental frequencies after applying appropriate scaling factors. researchgate.netjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netjocpr.com These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures.

Electronic Properties and Reactivity Descriptors: DFT calculations also yield crucial information about the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, revealing the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 2: Representative Predicted Vibrational Frequencies for 2,6-Disubstituted Pyridine Derivatives Based on DFT Calculations

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the pyridine ring. scirp.org
C-H Stretch (Aliphatic)3010 - 2940Asymmetric and symmetric stretching of CH₂ groups. scirp.org
C=N / C=C Stretch (Ring)1600 - 1500Stretching vibrations of the pyridine ring framework. scirp.org
CH₂ Bend (Scissoring)1450 - 1430Bending motion of the methylene groups. scirp.org
C-O-C Stretch1200 - 1000Asymmetric and symmetric stretching of the ether linkage.
C-Br Stretch700 - 500Stretching of the carbon-bromine bond.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. By establishing a mathematical relationship, QSRR models can predict the reactivity of new, unsynthesized compounds.

Methodology:

The development of a QSRR model involves three main steps:

Descriptor Generation: A set of numerical parameters, or "descriptors," that characterize the structural, electronic, and physicochemical properties of the molecules are calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). researchgate.net

Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that links the descriptors to the observed reactivity (e.g., reaction rate constants). chemrxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. chemrxiv.org

Application to this compound:

For a class of compounds including this compound, a QSRR study could predict its reactivity in a specific reaction, such as a nucleophilic substitution at the bromomethyl carbon. Studies on other substituted pyridines have successfully used QSRR to understand and predict their behavior. For instance, the reactivity of substituted pyridines with radicals has been correlated with Hammett parameters, which are electronic descriptors. researchgate.net

In a more advanced approach, DFT-calculated indices can serve as powerful descriptors. For example, the electrophilicity of the carbon atom in the C-Br bond can be calculated and correlated with the rate of nucleophilic attack. researchgate.net Research on iron-pyridinophane complexes has shown a direct correlation between the electronic properties of the substituted pyridine ring (tuned by electron-donating or electron-withdrawing groups) and the catalytic activity of the complex. nih.gov This demonstrates that reactivity can be finely controlled and predicted by the electronic nature of the substituents, a principle that would apply directly to the bromomethyl and methoxymethyl groups of the title compound.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(Bromomethyl)-6-(methoxymethyl)pyridine, and how do reaction conditions influence yield?

Answer:
A common approach involves bromination of a pre-functionalized pyridine precursor. For example, 2,6-dimethylpyridine derivatives can be oxidized to introduce hydroxymethyl groups, followed by bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light. highlights a similar pathway for synthesizing 6-(bromomethyl)-2-pyridine carboxylate, where thionyl chloride esterification precedes bromination. Key factors affecting yield include:

  • Temperature control : Excessive heat during bromination may lead to decomposition or over-bromination.
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical bromination pathways, while polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of precursor to NBS minimizes side reactions .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : ¹H NMR should show distinct peaks for the bromomethyl (~δ 4.3–4.7 ppm, singlet) and methoxymethyl groups (~δ 3.3–3.5 ppm for OCH₃ and δ 4.5–4.7 ppm for CH₂O). reports similar shifts for bromomethylpyridine derivatives.
  • Mass spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (expected m/z ≈ 245–247 for C₈H₁₀BrNO).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).
  • Chromatography : HPLC with UV detection (λ ~260–280 nm for pyridine rings) ensures purity >95% .

Advanced: What competing reaction pathways occur during functionalization of this compound, and how can selectivity be optimized?

Answer:
The bromomethyl group is highly reactive, but the methoxymethyl moiety may participate in unintended side reactions:

  • Nucleophilic substitution : Bromomethyl can undergo SN2 displacement with amines or thiols, but steric hindrance from the methoxymethyl group may slow kinetics. demonstrates that bulky bases (e.g., DBU) enhance selectivity for bromomethyl substitution over methoxymethyl cleavage.
  • Elimination : In strongly basic conditions (e.g., KOH/EtOH), dehydrohalogenation may form a methylene intermediate. Low-temperature reactions (<0°C) mitigate this.
  • Protection strategies : Temporarily protecting the methoxymethyl group (e.g., silylation) before bromomethyl functionalization improves yield in multi-step syntheses .

Advanced: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:
The pyridine ring’s electron-withdrawing nature activates the bromomethyl group for cross-coupling (e.g., Suzuki, Ullmann). However, the methoxymethyl group introduces steric and electronic effects:

  • Steric effects : The methoxymethyl group at the 6-position hinders access to the bromomethyl at the 2-position, reducing reaction rates with bulky catalysts (e.g., Pd(PPh₃)₄). Smaller ligands (e.g., XPhos) improve efficiency.
  • Electronic effects : The methoxy group donates electron density via resonance, slightly deactivating the pyridine ring. This can be offset by using electron-deficient coupling partners (e.g., aryl boronic acids with nitro substituents). cites similar reactivity in nickel-catalyzed reductive couplings of bromomethylpyridines .

Advanced: What are the challenges in stabilizing this compound during storage, and how can degradation be monitored?

Answer:
Degradation pathways :

  • Hydrolysis : The bromomethyl group reacts with moisture to form hydroxymethyl derivatives.
  • Thermal decomposition : Above 40°C, elimination reactions generate volatile byproducts (e.g., HBr).
    Mitigation strategies :
  • Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dried THF).
  • Add stabilizers: 1–2% triethylamine neutralizes HBr.
  • Monitoring : Periodic ¹H NMR or FT-IR analysis detects shifts in C-Br (~600 cm⁻¹) or C-O-C (~1100 cm⁻¹) stretches. notes similar stability challenges for bromomethylpyridine derivatives .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution:

  • Electrostatic potential maps : Identify electrophilic (bromomethyl) and nucleophilic (pyridine N) sites.
  • Activation energy barriers : Compare pathways for bromomethyl substitution vs. methoxymethyl cleavage. For example, lower ΔG‡ for SN2 at bromomethyl confirms experimental selectivity.
  • Solvent effects : PCM models simulate solvent polarity’s impact on reaction kinetics. and align with computational predictions for analogous systems .

Advanced: What contradictory data exist regarding the catalytic activity of this compound in coordination chemistry?

Answer:
Conflicting reports arise from ligand geometry and metal center compatibility:

  • Nickel vs. Palladium complexes : shows nickel catalysts enable efficient C-C coupling with bromomethylpyridines, but palladium may require higher temperatures (~100°C) due to weaker Pd-Br bonds.
  • Steric vs. electronic tuning : Methoxymethyl groups enhance solubility but reduce ligand flexibility, impacting catalytic turnover. Comparative studies using X-ray crystallography and cyclic voltammetry resolve these discrepancies by correlating structure-activity relationships .

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Feasible Synthetic Routes

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2-(Bromomethyl)-6-(methoxymethyl)pyridine
Reactant of Route 2
2-(Bromomethyl)-6-(methoxymethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.